![molecular formula C24H22ClF3N2O2 B2533752 N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-81-4](/img/structure/B2533752.png)

N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

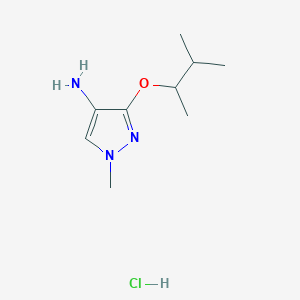

The compound contains several functional groups, including a carboxamide group (-CONH2), a chloro group (-Cl), a trifluoromethyl group (-CF3), and a tert-butyl group (-C(CH3)3). The presence of these groups can significantly influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic and steric effects of its functional groups. For example, the electron-withdrawing trifluoromethyl group could influence the compound’s electronic distribution and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carboxamide group might undergo hydrolysis, and the chloro group could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthetic Methods and Environmental Presence of Similar Compounds

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the specified compound, particularly the tert-butyl group, are extensively used in industrial and commercial products to prevent oxidative reactions and prolong shelf life. These compounds have been detected in various environmental matrices, indicating their widespread use and persistence. Studies suggest that some SPAs could induce hepatic toxicity, possess endocrine-disrupting effects, and potentially be carcinogenic, highlighting the importance of investigating similar compounds for safer alternatives (Liu & Mabury, 2020).

Applications in Asymmetric Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the importance of tert-butyl and similar functional groups in medicinal chemistry. These methodologies facilitate the creation of structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including those with chloro and trifluoromethyl groups, underscores the significance of understanding the environmental fate and toxicity of synthetic chemicals. This knowledge is crucial for developing more efficient and less harmful methods of environmental cleanup (Qutob et al., 2022).

Supramolecular Chemistry

Compounds with benzene-1,3,5-tricarboxamide cores, analogous in complexity to the specified compound, demonstrate the versatility of such structures in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures via hydrogen bonding makes them a valuable tool in the design of advanced materials (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-tert-butylphenyl)-5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF3N2O2/c1-23(2,3)16-8-10-19(11-9-16)29-21(31)20-12-18(25)14-30(22(20)32)13-15-4-6-17(7-5-15)24(26,27)28/h4-12,14H,13H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYJKCPKOQBINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

![N-Ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2533678.png)

![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/no-structure.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2533680.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)